molecular formula C9H10N2O2 B009333 ethyl 5-cyano-2H-pyridine-1-carboxylate CAS No. 103935-36-0

ethyl 5-cyano-2H-pyridine-1-carboxylate

Cat. No. B009333
CAS RN: 103935-36-0
M. Wt: 178.19 g/mol
InChI Key: JGVCZZOZHCMPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyano-2H-pyridine-1-carboxylate, also known as ethyl cyanoacetate pyridine, is a chemical compound with the molecular formula C9H8N2O2. It is a synthetic compound that is widely used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2H-pyridine-1-carboxylate 5-cyano-2H-pyridine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. It is also believed to act as a chelating agent in coordination chemistry, forming stable complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of ethyl 5-cyano-2H-pyridine-1-carboxylate 5-cyano-2H-pyridine-1-carboxylate. However, it is not known to have any significant toxic effects on humans or animals. It is also not known to have any significant effects on the environment.

Advantages and Limitations for Lab Experiments

Ethyl 5-cyano-2H-pyridine-1-carboxylate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous reactions. It is also not very reactive, which can make it difficult to use in some organic reactions.

Future Directions

There are several future directions for the use of ethyl 5-cyano-2H-pyridine-1-carboxylate 5-cyano-2H-pyridine-1-carboxylate in scientific research. One area of research is the development of new organic compounds for use in pharmaceuticals and materials science. Another area of research is the use of ethyl 5-cyano-2H-pyridine-1-carboxylate 5-cyano-2H-pyridine-1-carboxylate as a ligand in coordination chemistry and the preparation of metal complexes. Additionally, there is potential for the development of new fluorescent dyes and reagents for organic synthesis.

Synthesis Methods

The synthesis of ethyl 5-cyano-2H-pyridine-1-carboxylate 5-cyano-2H-pyridine-1-carboxylate involves the reaction of ethyl 5-cyano-2H-pyridine-1-carboxylate cyanoacetate with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethyl 5-cyano-2H-pyridine-1-carboxylateformamide (DMF) or dimethyl 5-cyano-2H-pyridine-1-carboxylate sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure ethyl 5-cyano-2H-pyridine-1-carboxylate 5-cyano-2H-pyridine-1-carboxylate.

Scientific Research Applications

Ethyl 5-cyano-2H-pyridine-1-carboxylate is widely used in scientific research due to its unique properties and applications. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes. Additionally, it is used in the preparation of fluorescent dyes and as a reagent in organic synthesis.

properties

CAS RN

103935-36-0

Product Name

ethyl 5-cyano-2H-pyridine-1-carboxylate

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 5-cyano-2H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-4-8(6-10)7-11/h3-4,7H,2,5H2,1H3

InChI Key

JGVCZZOZHCMPJJ-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CC=CC(=C1)C#N

Canonical SMILES

CCOC(=O)N1CC=CC(=C1)C#N

synonyms

1(2H)-Pyridinecarboxylic acid, 5-cyano-, ethyl ester

Origin of Product

United States

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